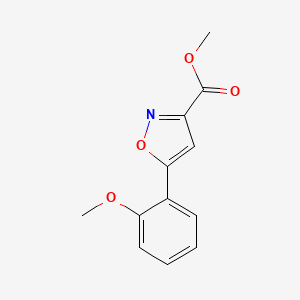

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-10-6-4-3-5-8(10)11-7-9(13-17-11)12(14)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYQVYUEFHKARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for Methyl 5 2 Methoxyphenyl Isoxazole 3 Carboxylate

Precursor Synthesis and Intermediate Derivatization

The construction of the target isoxazole (B147169) relies on the availability of specific starting materials and the formation of reactive intermediates. These foundational steps are critical for achieving the desired molecular architecture.

Synthesis of Substituted Benzaldehydes and Acetylacetate Derivatives

The synthesis of the target compound and related heterocycles often begins with commercially available or readily synthesized precursors like substituted benzaldehydes and β-ketoesters.

Substituted Benzaldehydes: The "2-methoxyphenyl" moiety in the target compound originates from 2-methoxybenzaldehyde (B41997). Substituted benzaldehydes are a crucial class of starting materials, often employed in condensation reactions to form larger intermediates. orientjchem.orgijbpas.com Their synthesis can be achieved through various methods, including the oxidation of corresponding benzyl (B1604629) alcohols, the formylation of phenols (e.g., Reimer-Tiemann reaction), or the reduction of benzoyl chlorides.

Acetylacetate Derivatives: Methyl or ethyl acetoacetate (B1235776) are common building blocks in the synthesis of five-membered heterocycles. nih.govmdpi.com These β-ketoesters can participate in condensation and cyclization reactions. For instance, they are used in one-pot, three-component reactions with hydroxylamine (B1172632) hydrochloride and various aldehydes to produce substituted isoxazol-5(4H)-ones. nih.govmdpi.com

Table 1: Key Precursors in Isoxazole Synthesis

| Precursor Name | Structure | Role in Synthesis |

|---|---|---|

| 2-Methoxybenzaldehyde |  |

Source of the 5-(2-methoxyphenyl) group |

| Methyl Acetoacetate |  |

β-Ketoester for building the isoxazole core |

| Methyl Propiolate |  |

Alkyne dipolarophile for [3+2] cycloaddition |

| Hydroxylamine |  |

Nitrogen and oxygen source for the isoxazole ring |

Formation of Chalcone (B49325) Intermediates via Aldol Condensation

One of the classical routes to the isoxazole core involves the use of chalcone intermediates. derpharmachemica.comeurekaselect.com Chalcones, or α,β-unsaturated ketones, are typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone. orientjchem.orgijbpas.comresearchgate.net

The general reaction is as follows: Substituted Benzaldehyde + Substituted Acetophenone → Chalcone

These chalcone intermediates can then be cyclized by reacting with hydroxylamine hydrochloride in the presence of a base. derpharmachemica.comresearchgate.netderpharmachemica.com This reaction furnishes 3,5-disubstituted isoxazolines, which can be subsequently oxidized to isoxazoles, or can directly form isoxazoles depending on the reaction conditions. While this pathway is versatile for many isoxazole derivatives, it is not the most direct route for a 3-carboxylate derivative like the target compound.

Table 2: Example of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Product | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | 3-Methoxy Acetophenone | 10% NaOH | Substituted Chalcones | orientjchem.org |

| Substituted Benzaldehydes | Substituted Acetophenones | Trimethylamine | Chalcone Derivatives | ijbpas.com |

| p-Substituted Benzaldehydes | Chroman Derivative | 30% Alcoholic Alkali | Substituted Chalcones | derpharmachemica.com |

Preparation of 2,4-Diketoesters (e.g., Ethyl 2,4-dioxobutanoates)

The reaction between 1,3-dicarbonyl compounds and hydroxylamine provides another pathway to the isoxazole ring. nih.gov Specifically, 2,4-diketoesters (a subset of β-dicarbonyl compounds) are valuable precursors for synthesizing 3,4,5-trisubstituted isoxazoles. nih.gov These intermediates can be prepared through methods such as the Claisen condensation between a ketone and an oxalate (B1200264) ester, followed by decarboxylation. The subsequent reaction with hydroxylamine can lead to the formation of the isoxazole ring, although controlling the regioselectivity can be a challenge.

Generation of Nitrile Oxides from Oxime Precursors

Nitrile oxides are highly reactive 1,3-dipoles that are central to the most effective synthesis of isoxazoles via cycloaddition. nih.govmdpi.com They are typically unstable and are therefore generated in situ from more stable precursors, most commonly aldoximes. organic-chemistry.orgresearchgate.nettandfonline.com

The classical and widely used method for generating nitrile oxides involves the base-induced dehydrohalogenation of hydroximoyl chlorides. nih.govacs.org The hydroximoyl chloride is prepared by the halogenation of the corresponding aldoxime (e.g., from 2-methoxybenzaldehyde) using an electrophilic chlorine source like N-chlorosuccinimide (NCS). acs.orgmdpi.com

More recent and milder methods have been developed to avoid the use of halogenating agents. organic-chemistry.orgresearchgate.net These alternative methods are compatible with a wider range of functional groups. acs.org

Table 3: Methods for In Situ Generation of Nitrile Oxides from Aldoximes

| Reagent System | Conditions | Description | Reference |

|---|---|---|---|

| NCS, then Base (e.g., Et₃N) | Organic Solvent | Classical method via a hydroximoyl chloride intermediate. | acs.orgmdpi.com |

| tert-Butyl hypoiodite (B1233010) (t-BuOI) | Dioxane, 2,6-lutidine | A mild and versatile method using an electrophilic iodine reagent. | organic-chemistry.orgresearchgate.net |

| Oxone, NaCl, Na₂CO₃ | Room Temperature | An environmentally friendly method using a stable, non-toxic oxidant. | researchgate.nettandfonline.com |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Metal- and base-free | A robust and operationally simple method using a hypervalent iodine reagent. | researchgate.net |

Cycloaddition Reactions for Isoxazole Ring Formation

The most direct and regioselective approach for the synthesis of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is through a 1,3-dipolar cycloaddition reaction.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful tool for constructing the isoxazole ring system. nih.govresearchgate.netnih.gov This reaction is highly efficient and allows for precise control over the substitution pattern of the resulting isoxazole.

To synthesize this compound, the reaction is performed between 2-methoxybenzonitrile (B147131) oxide (the 1,3-dipole) and methyl propiolate (the dipolarophile).

1,3-Dipole: 2-methoxybenzonitrile oxide, generated in situ from 2-methoxybenzaldehyde oxime.

Dipolarophile: Methyl propiolate, an alkyne bearing the required methyl ester group.

The reaction proceeds via a concerted mechanism, and its regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com This method reliably yields the 3,5-disubstituted isoxazole product. organic-chemistry.org In some cases, copper(I) catalysts are employed to enhance the reaction rate and regioselectivity, a strategy often referred to as a "click chemistry" approach. organic-chemistry.orgeresearchco.com This cycloaddition is the most effective and convergent strategy for accessing the target compound. nih.gov

Regioselectivity and Stereoselectivity in Cycloaddition

Regioselectivity is a critical aspect of the 1,3-dipolar cycloaddition for synthesizing specifically substituted isoxazoles like the target compound. In the absence of a catalyst, the reaction of a nitrile oxide with a terminal alkyne generally yields the 3,5-disubstituted isoxazole as the major product. maynoothuniversity.ie This outcome is governed by the electronic and steric properties of the reactants and can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com

The use of a Copper(I) catalyst strongly reinforces this inherent regioselectivity, almost exclusively yielding the 3,5-disubstituted product. acs.orgmdpi.com For the synthesis of this compound via this route, the precursors would be methyl propiolate (the alkyne) and 2-methoxybenzonitrile oxide (the 1,3-dipole). The reaction would regioselectively place the 2-methoxyphenyl group at the 5-position and the methyl carboxylate group at the 3-position of the isoxazole ring.

Conversely, certain catalytic systems, such as those employing ruthenium, can reverse this regioselectivity. acs.org This allows for the synthesis of other regioisomers, such as 3,4- or 4,5-disubstituted isoxazoles, which are not typically accessible through thermal or copper-catalyzed methods. acs.orgbeilstein-journals.org As cycloaddition between a nitrile oxide and an alkyne results in an aromatic isoxazole ring, stereoselectivity is not a factor in the final product.

Cyclization of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classical and widely used approach to the isoxazole core involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. core.ac.ukyoutube.com To synthesize the target molecule, the appropriate precursor would be a β-keto ester, specifically a derivative of 3-(2-methoxyphenyl)-3-oxopropanoate.

Role of Hydroxylamine Hydrochloride and Buffering Conditions

In practice, hydroxylamine is often used in the form of its salt, hydroxylamine hydrochloride (NH₂OH·HCl), due to its greater stability. nih.govrsc.org When using the hydrochloride salt, a base is typically added to liberate the free hydroxylamine nucleophile. However, the pH of the reaction medium is critical and must be carefully controlled. nih.gov

Acidic conditions are reported to favor the formation of 3,5-disubstituted isoxazole esters from the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride. nih.gov If the reaction is performed under neutral or basic conditions, the formation of isomeric byproducts, such as 5-isoxazolones, can become a significant issue. researchgate.net Therefore, the use of appropriate buffering systems or the careful addition of acid/base is essential to ensure the desired regiochemical outcome and maximize the yield of the target isoxazole-3-carboxylate.

Mechanism of Isoxazole-3-carboxylate Ester Formation

The mechanism for the formation of the isoxazole ring from a β-keto ester and hydroxylamine proceeds through a two-step condensation-cyclization process.

Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the more electrophilic ketone carbonyl of the β-keto ester. This is followed by dehydration to form an oxime intermediate.

Intramolecular Cyclization and Dehydration: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester group. This cyclization step forms a tetrahedral intermediate which subsequently eliminates a molecule of alcohol (or water after ester hydrolysis) and undergoes dehydration to yield the stable, aromatic isoxazole ring. youtube.com

The regioselectivity of the final product—determining whether the ester group is at position 3 or 5—depends on which carbonyl group hydroxylamine initially attacks. For the formation of an isoxazole-3-carboxylate, the initial attack must occur at the ketone carbonyl, as described above. Attack at the ester carbonyl would lead to the isomeric 5-carboxylate. Careful control of reaction conditions, such as pH, is crucial to direct this selectivity. nih.govresearchgate.net

Esterification and Transesterification Strategies

Synthesis of this compound from Carboxylic Acid Precursors

A direct and common method to obtain the target methyl ester is through the esterification of its corresponding carboxylic acid precursor, 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid. myskinrecipes.com This precursor can be synthesized via the methods described above (e.g., cycloaddition with propiolic acid or cyclization followed by hydrolysis of an ester). Once the carboxylic acid is obtained, several standard esterification methods can be employed.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. The carboxylic acid is heated with an excess of methanol (B129727), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium, and using a large excess of methanol helps to drive it towards the formation of the methyl ester product. masterorganicchemistry.com

Other Methods:

Direct Esterification Techniques

Direct esterification of 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid is a common and straightforward method for the synthesis of its methyl ester. This reaction typically involves the treatment of the carboxylic acid with methanol in the presence of an acid catalyst. The Fischer-Speier esterification is a classic example of this approach, where a strong acid catalyst is used to accelerate the reaction, which exists in equilibrium. masterorganicchemistry.comathabascau.caorganic-chemistry.orgmasterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com The reaction is typically carried out by refluxing the carboxylic acid in an excess of methanol, which serves as both a reactant and the solvent. cerritos.edu The use of excess methanol helps to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. athabascau.camasterorganicchemistry.com

For instance, a general procedure for the Fischer esterification of a heterocyclic carboxylic acid involves dissolving the acid in methanol and adding a catalytic amount of a strong acid. The mixture is then heated to reflux for several hours until the reaction reaches completion, which can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov After cooling, the reaction mixture is typically worked up by neutralizing the excess acid and extracting the product into an organic solvent.

Transesterification from Ethyl Ester Analogues

An alternative route to this compound is through the transesterification of its corresponding ethyl ester, Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate. Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. In this case, the ethyl ester is reacted with methanol to yield the methyl ester and ethanol (B145695) as a byproduct.

This process can be catalyzed by either acids or bases. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen. Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of a methoxide (B1231860) ion (generated by the reaction of methanol with a base) on the carbonyl carbon of the ethyl ester.

While specific examples for the transesterification of Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate are not extensively detailed in the available literature, general principles of transesterification can be applied. The reaction is typically driven to completion by using a large excess of methanol or by removing the ethanol as it is formed.

Optimization of Reaction Conditions and Yield

To maximize the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is essential. This includes the selection of an appropriate solvent, determination of the optimal reaction temperature, and fine-tuning of the catalyst loading and reaction time.

Solvent Selection and Reaction Temperature Effects

For direct esterification, methanol often serves as both the reactant and the solvent. However, in cases where the starting carboxylic acid has limited solubility in methanol, a co-solvent might be necessary. The choice of solvent can significantly influence the reaction rate and equilibrium position. mdpi.com

The reaction temperature is a critical parameter. Generally, increasing the temperature increases the reaction rate. For Fischer esterification, the reaction is typically conducted at the reflux temperature of the alcohol used, which for methanol is around 65 °C. cerritos.edu However, excessively high temperatures can lead to side reactions and decomposition of the product.

Catalyst Loading and Reaction Time Optimization

The amount of catalyst used can have a significant impact on the reaction rate. For acid-catalyzed esterification, the catalyst is typically used in catalytic amounts. However, the optimal catalyst loading needs to be determined experimentally for each specific substrate. Insufficient catalyst will result in a slow reaction, while an excessive amount can lead to unwanted side reactions and complicate the purification process.

Strategies for Enhancing Purity and Yield

Several strategies can be employed to enhance the purity and yield of this compound.

To drive the equilibrium of the esterification reaction towards the product side, a large excess of methanol is commonly used. athabascau.camasterorganicchemistry.com Another effective strategy is the removal of water as it is formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. organic-chemistry.org

After the reaction is complete, a proper work-up and purification procedure is essential to obtain a high-purity product. This typically involves neutralizing the acid catalyst, followed by extraction of the product into a suitable organic solvent. The organic layer is then washed to remove any remaining impurities. Further purification can be achieved through techniques such as column chromatography or recrystallization. nih.govgoogle.com The choice of the purification method depends on the nature of the impurities present. For instance, column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system is a common method for purifying isoxazole derivatives. nih.gov

Below is an interactive data table summarizing the general effects of various parameters on the esterification reaction:

| Parameter | Effect on Reaction Rate | Effect on Yield | Considerations |

| Temperature | Increases with temperature | Can increase yield up to an optimal point | High temperatures can lead to side reactions and decomposition. |

| Catalyst Loading | Increases with higher loading | Can increase yield up to an optimal point | Excess catalyst can cause side reactions and purification issues. |

| Reactant Ratio | Higher alcohol concentration increases rate | Excess alcohol shifts equilibrium to favor product | Requires removal of excess alcohol during workup. |

| Solvent | Can influence rate based on polarity and solubility | Can affect equilibrium position | Should be inert and easy to remove. |

| Reaction Time | Longer time leads to higher conversion | Yield increases with time until equilibrium is reached | Prolonged times can lead to byproduct formation. |

Reactivity and Chemical Transformations of Methyl 5 2 Methoxyphenyl Isoxazole 3 Carboxylate

Functional Group Interconversions on the Ester Moiety

The methyl ester group at the 3-position of the isoxazole (B147169) ring is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids and amides. It can also undergo reduction to the corresponding primary alcohol.

Hydrolysis to 5-(2-methoxyphenyl)isoxazole-3-carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation, often serving as the initial step for further derivatization, such as amidation. This reaction can be carried out under either acidic or basic conditions. For instance, analogous isoxazole esters have been effectively hydrolyzed by refluxing with aqueous sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. researchgate.netnih.gov A similar procedure using 60% aqueous sulfuric acid has also been reported to be effective, sometimes reducing reaction times and by-product formation compared to other acidic conditions. google.com

The resulting product, 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid, is a key intermediate in the synthesis of various pharmaceutical compounds. myskinrecipes.comcymitquimica.com

Table 1: Representative Conditions for Hydrolysis of Isoxazole Esters

| Reagents | Conditions | Product |

|---|---|---|

| 10% NaOH (aq) | Reflux, 4 hr | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid |

Note: The data in this table is based on analogous isoxazole ester hydrolysis reactions and is presented to illustrate typical reaction conditions.

Amidation Reactions to Form Isoxazole-3-carboxamides

The synthesis of isoxazole-3-carboxamides is a significant transformation, as the amide functionality is a common feature in many biologically active molecules. These compounds are typically prepared from the corresponding carboxylic acid (obtained via hydrolysis of the methyl ester). The carboxylic acid is first activated and then reacted with a primary or secondary amine.

Commonly, a coupling agent is used to facilitate the formation of the amide bond. A general procedure involves dissolving the isoxazole carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of a coupling agent such as N'-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The amine is then added to the reaction mixture. nih.gov This method has been successfully employed for the synthesis of a variety of N-substituted 5-methyl-3-phenylisoxazole-4-carboxamides. nih.gov Another approach involves converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the desired amine. researchgate.net

Table 2: Reagents for the Synthesis of Isoxazole Carboxamides from Carboxylic Acids

| Coupling Method | Reagents | Typical Amine Substrates |

|---|---|---|

| Carbodiimide Coupling | EDC, DMAP in DCM | Aniline derivatives |

| Acyl Chloride Formation | SOCl₂, Pyridine (B92270) | Aromatic and aliphatic amines |

This table summarizes common amidation methods applicable to isoxazole carboxylic acids based on literature for similar compounds. nih.govresearchgate.netorganic-chemistry.org

Reduction of the Ester Group

The ester functionality of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate can be reduced to a primary alcohol, yielding [5-(2-methoxyphenyl)isoxazol-3-yl]methanol. This transformation typically requires a strong reducing agent due to the relatively low reactivity of esters.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols and is commonly used for this purpose. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). reddit.com In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions. masterorganicchemistry.compharmaguideline.com The choice of reducing agent is critical, as LiAlH₄ can also potentially reduce other functional groups, although the isoxazole ring is generally stable to these conditions unless more forcing conditions are applied. researchgate.net

Reactions Involving the Isoxazole Ring System

The isoxazole ring, an aromatic heterocycle, can undergo a variety of reactions that involve cleavage or rearrangement of the ring structure, often promoted by thermal or photochemical energy.

Ring-Opening and Ring-Closing Reactions

The N-O bond in the isoxazole ring is its weakest link and is susceptible to cleavage under various conditions, leading to ring-opening reactions. These reactions can be initiated by reduction, treatment with base, or photolysis. For instance, reductive ring-opening of isoxazoles can lead to the formation of enaminones. wpmucdn.com Electron capture by the isoxazole ring can also trigger the dissociation of the O-N bond, opening the ring to form a diradical species. nsf.gov

In some cases, ring-opening can be followed by a subsequent ring-closing (recyclization) reaction to form a new heterocyclic system. The specific outcome of these reactions is highly dependent on the substituents present on the isoxazole ring and the reaction conditions employed.

Photoisomerization to Oxazole (B20620) Products

A significant reaction of isoxazoles is their photochemical isomerization to the corresponding oxazoles. ucd.ienih.gov This transformation typically occurs upon irradiation with ultraviolet (UV) light. The reaction is believed to proceed through a ring-opening to form a vinyl nitrene intermediate, which then undergoes a ring-closing reaction to form the more stable oxazole ring.

A continuous flow process has been developed for the photoisomerization of a variety of substituted isoxazoles into their oxazole counterparts. ucd.ienih.gov This method offers a rapid and mild route to oxazole derivatives. For example, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate has been successfully converted to the corresponding oxazole product using this photochemical approach. ucd.ie It is highly probable that this compound would undergo a similar transformation under photochemical conditions.

Table 3: Example of Isoxazole to Oxazole Photoisomerization

| Starting Material | Product | Reaction Conditions |

|---|

This table provides an example from the literature that demonstrates the feasibility of the photoisomerization reaction for a structurally similar compound. ucd.ie

Electrophilic and Nucleophilic Aromatic Substitutions on the 2-Methoxyphenyl Moiety

The substitution reactions on the 2-methoxyphenyl ring are heavily influenced by the electronic nature of the methoxy (B1213986) group and the isoxazole ring.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho position to form a stabilized aryllithium intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents.

In the case of this compound, the methoxy group (-OCH₃) on the phenyl ring is a well-established DMG. wikipedia.org The lone pair of electrons on the oxygen atom can coordinate with the lithium atom of the organolithium base. This proximity effect enhances the kinetic acidity of the protons at the C3 position of the phenyl ring (ortho to the methoxy group), leading to selective deprotonation.

However, a potential competing reaction is the lithiation of the isoxazole ring itself. The C4-proton of the isoxazole ring is often acidic due to the inductive effects of the ring's oxygen and nitrogen atoms, and lithiation at this position is a known reaction pathway for substituted isoxazoles. cdnsciencepub.com Therefore, the successful application of DoM to the 2-methoxyphenyl moiety would require careful optimization of reaction conditions, such as the choice of base, solvent, and temperature, to favor metalation on the phenyl ring over the isoxazole ring.

Table 1: Potential Directed Ortho-Metalation Reaction

| Step | Reagent | Intermediate/Product | Purpose |

| 1 | n-BuLi or s-BuLi, THF, -78 °C | Ortho-lithiated species | Selective deprotonation ortho to the methoxy group. uwindsor.ca |

| 2 | Electrophile (e.g., I₂, DMF, CO₂) | Functionalized product | Introduction of a new substituent at the C3 position. |

This strategy allows for the precise introduction of substituents next to the methoxy group, a transformation that is difficult to achieve through classical electrophilic aromatic substitution, which would be directed to the C4 and C6 positions.

The methoxy group exerts a profound influence on the reactivity of the phenyl ring, primarily through two opposing electronic effects: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).

For Electrophilic Aromatic Substitution (EAS): The resonance effect, where the oxygen's lone pair donates electron density into the aromatic π-system, is dominant. scielo.org.mx This donation significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy group. youtube.comminia.edu.eg Consequently, the 2-methoxyphenyl moiety in the title compound is considered "activated" towards electrophilic attack, making it more reactive than unsubstituted benzene. libretexts.org Electrophiles will be directed primarily to the C4 and C6 positions of the phenyl ring.

Table 2: Directing Effects of the Methoxy Group in EAS

| Position | Electronic Effect | Predicted Reactivity | Major Products |

| C4 (para to -OCH₃) | High electron density (Resonance) | Highly favored | 4-Substituted isomer |

| C6 (ortho to -OCH₃) | High electron density (Resonance) | Favored, but potential steric hindrance | 6-Substituted isomer |

| C3, C5 (meta to -OCH₃) | Lower electron density | Disfavored | Minor or no product |

For Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. nih.gov The electron-donating nature of the methoxy group deactivates the phenyl ring towards nucleophilic attack. nih.gov Therefore, direct SNAr on the 2-methoxyphenyl ring of this compound is generally not a feasible reaction pathway. Any potential SNAr reaction would likely require the introduction of potent electron-withdrawing groups (like a nitro group) onto the phenyl ring first.

Derivatization for Library Synthesis and Analogue Generation

The methyl carboxylate group at the 3-position of the isoxazole ring is a key functional handle for creating libraries of related compounds for applications in medicinal chemistry and materials science.

A common and effective strategy for generating chemical diversity is the conversion of the ester functionality into a carboxamide. This is typically achieved through a two-step process:

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, usually under basic conditions (e.g., using sodium hydroxide in a methanol (B129727)/water mixture) followed by acidification. chemicalbook.com

Amide Coupling: The resulting 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid is then coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are commonly employed to facilitate this transformation. nih.gov

This approach allows for the facile incorporation of the core isoxazole structure into a multitude of hybrid molecules, where the properties can be systematically tuned by varying the amine component. This method is extensively used in drug discovery to explore the structure-activity relationship (SAR) of a chemical scaffold. nih.govresearchgate.net

Table 3: General Scheme for Amide Library Synthesis

| Step | Reactants | Reagents | Product Type |

| 1 | This compound | 1. NaOH, MeOH/H₂O2. HCl | 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid |

| 2 | 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid + Amine (R-NH₂) | EDC, DMAP, DCM | N-substituted-5-(2-methoxyphenyl)isoxazole-3-carboxamide |

The synthesis of fused heterocyclic systems containing the isoxazole ring often involves the construction of a new ring onto the existing isoxazole core. Starting from this compound, several plausible synthetic routes can be envisioned to generate fused isoxazoles, such as isoxazolo[4,5-b]pyridines.

One potential strategy involves the functionalization of the C4 position of the isoxazole ring. Although challenging, if a suitable group can be introduced at this position, it could serve as an anchor point for building a new ring.

A more direct approach involves derivatization of the ester and subsequent intramolecular cyclization. For example, the ester could be converted into an amide using an amine that contains another reactive group. Subsequent reaction could induce cyclization to form a new fused ring. An alternative pathway could involve the intramolecular nucleophilic substitution of a nitro group on an adjacent pyridine ring, a strategy that has been successfully used to synthesize isoxazolo[4,5-b]pyridines under mild conditions. beilstein-journals.org While not starting from the title compound, this highlights a viable strategy where a functionalized precursor could be cyclized to form the desired fused system. beilstein-journals.org

Another advanced strategy could involve the functionalization of the 2-methoxyphenyl ring via directed ortho-metalation, as described in section 3.3.1. Introducing a reactive group at the C3 position could enable an intramolecular reaction with a derivatized C3-carboxylate on the isoxazole, leading to a novel fused system bridging the phenyl and isoxazole rings.

Spectroscopic and Crystallographic Elucidation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the precise arrangement and electronic environment of each proton and carbon atom.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (number of protons). For Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the lone isoxazole (B147169) proton, and the two methoxy (B1213986) groups.

The 2-methoxyphenyl group presents a complex ABCD spin system, resulting in four signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton ortho to the methoxy group (H-6') is expected to be the most shielded, while the proton ortho to the isoxazole ring attachment point (H-3') would be deshielded. The isoxazole ring proton (H-4) characteristically appears as a sharp singlet, with a chemical shift influenced by the substituents at positions 3 and 5; for similar 3,5-disubstituted isoxazoles, this signal is often found around δ 6.8-7.2 ppm. The two methyl groups, belonging to the ester and the ether, are expected to appear as sharp singlets, typically around δ 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 (isoxazole) | ~7.15 | Singlet (s) | - | 1H |

| H-3' (aromatic) | ~7.85 | Doublet of doublets (dd) | ~7.8, 1.8 | 1H |

| H-5' (aromatic) | ~7.50 | Doublet of triplets (dt) | ~8.0, 1.8 | 1H |

| H-4' (aromatic) | ~7.10 | Doublet of triplets (dt) | ~7.8, 1.0 | 1H |

| H-6' (aromatic) | ~7.05 | Doublet of doublets (dd) | ~8.0, 1.0 | 1H |

| -COOCH₃ (ester) | ~4.05 | Singlet (s) | - | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound is expected to display 12 distinct signals, corresponding to the 12 carbon atoms in its asymmetric structure.

Key signals include the carbonyl carbon of the methyl ester, which is typically found in the δ 160-165 ppm region. The quaternary carbons of the isoxazole ring (C-3 and C-5) are expected at approximately δ 158-160 ppm and δ 170-172 ppm, respectively. The protonated carbon of the isoxazole ring (C-4) would appear further upfield, around δ 100-105 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon bearing the methoxy group (C-2') being the most deshielded among them. The methyl carbons from the ester and ether functionalities are expected in the upfield region of the spectrum, typically between δ 52-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~162.5 |

| C-5 (isoxazole) | ~171.0 |

| C-3 (isoxazole) | ~159.0 |

| C-2' (Ar-OCH₃) | ~157.5 |

| C-1' (Ar-C) | ~118.0 |

| C-4' (Ar-CH) | ~132.0 |

| C-6' (Ar-CH) | ~129.0 |

| C-5' (Ar-CH) | ~121.5 |

| C-3' (Ar-CH) | ~112.5 |

| C-4 (isoxazole-CH) | ~102.0 |

| Ar-OCH₃ | ~56.0 |

To unambiguously assign these proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the 2-methoxyphenyl group, COSY would show correlations between H-3' and H-4', H-4' and H-5', and H-5' and H-6', confirming their positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals of H-4, the aromatic protons, and the methyl protons to their corresponding ¹³C signals listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity and piecing the molecular fragments together. Key expected correlations would include:

A correlation from the isoxazole proton (H-4) to the quaternary isoxazole carbons (C-3 and C-5), confirming the ring structure.

Correlations from the ester methyl protons (-COOCH₃) to the ester carbonyl carbon (C=O) and from the ether methyl protons (Ar-OCH₃) to the aromatic C-2' carbon.

A correlation between the aromatic proton H-3' and the isoxazole carbon C-5, which would unequivocally establish the connection point between the phenyl and isoxazole rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₁₂H₁₁NO₄. HRMS would be expected to show a molecular ion peak ([M+H]⁺) that corresponds precisely to the calculated exact mass of this formula, thereby confirming the elemental composition.

Table 3: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ |

In addition to the molecular ion, the mass spectrum shows fragment ions resulting from the breakdown of the molecule. The fragmentation pattern serves as a fingerprint and helps to confirm the presence of specific structural motifs.

The fragmentation of this compound would likely proceed through several key pathways. Initial loss of the methoxy radical from the ester group would produce a significant [M-31]⁺ ion. Another expected fragmentation is the loss of the entire methyl carboxylate group, leading to an [M-59]⁺ ion. Further fragmentation of the isoxazole ring and the 2-methoxyphenyl moiety would produce a cascade of smaller, characteristic ions that can be used to piece together the original structure.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Possible Fragment Identity |

|---|---|

| 233.07 | [M]⁺ (Molecular Ion) |

| 202.06 | [M - OCH₃]⁺ |

| 174.06 | [M - COOCH₃]⁺ |

| 146.05 | [C₉H₆O₂]⁺ |

| 133.06 | [C₈H₇O₂]⁺ |

Through the combined application of these powerful spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be confidently achieved, providing the foundational chemical knowledge necessary for any further investigation of its properties.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a important tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Based on data from closely related compounds, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the following vibrational frequencies can be anticipated. nih.gov

C=O Stretching: The ester carbonyl group (C=O) is expected to show a strong absorption band in the region of 1720-1740 cm⁻¹. This is a characteristic feature of the ester functionality.

C=N Stretching: The isoxazole ring contains a C=N bond, which is anticipated to exhibit a medium to weak absorption band around 1570-1625 cm⁻¹.

C-O-C Stretching: The molecule contains two ether linkages: the methoxy group on the phenyl ring and the ester group. These C-O-C bonds are expected to produce strong, distinct bands. The aryl-alkyl ether stretch of the methoxy group typically appears in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions. The ester C-O stretch will also contribute to the spectrum in the 1200-1300 cm⁻¹ region.

O-CH₃ Stretching: The methyl group of the methoxy and the methyl ester will exhibit C-H stretching vibrations in the 2950-3000 cm⁻¹ range.

A representative table of expected IR absorption bands is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1720 - 1740 | Strong |

| C=N (Isoxazole) | Stretching | 1570 - 1625 | Medium to Weak |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1240 - 1260 | Strong |

| C-O-C (Aryl Ether) | Symmetric Stretching | 1020 - 1040 | Strong |

| C-O-C (Ester) | Stretching | 1200 - 1300 | Strong |

| O-CH₃ | C-H Stretching | 2950 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* transitions.

The primary chromophore in this molecule is the conjugated system comprising the 2-methoxyphenyl group and the isoxazole ring. The presence of the methoxy group (an auxochrome) on the phenyl ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted phenylisoxazole. The electronic transitions are expected to be complex due to the presence of multiple π systems. Generally, substituted benzenes exhibit a primary absorption band around 200 nm and a secondary, less intense band between 230 and 270 nm. nist.gov The extended conjugation with the isoxazole ring is expected to shift these bands to longer wavelengths. For similar substituted phenylimino indolinone derivatives, absorption maxima have been observed in the UV-Vis spectra. researchgate.net

X-ray Crystallography

While the specific crystal structure of this compound is not publicly available, a detailed analysis can be inferred from the crystallographic data of closely related compounds such as 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, methyl 3-phenylisoxazole-5-carboxylate, and 5-amino-3-(4-methoxyphenyl)isoxazole. nih.govnih.goviucr.org

Based on analogous structures, the molecule is expected to be nearly planar. nih.gov The dihedral angle between the phenyl ring and the isoxazole ring is a key conformational parameter. In related structures, this angle can vary. For example, in 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the dihedral angle between the phenyl and isoxazole rings is 42.52(8)°. nih.gov In contrast, for 5-amino-3-(4-methoxyphenyl)isoxazole, this angle is much smaller at 7.30(13)°. iucr.org This suggests that the substitution pattern and crystal packing forces can significantly influence the degree of planarity. The ester group is also expected to be nearly coplanar with the isoxazole ring.

The bond lengths and angles within the isoxazole and phenyl rings are expected to be consistent with standard values for these heterocyclic and aromatic systems. The C-O bond lengths of the methoxy group and the ester group will also be in the expected ranges. The tables below provide representative bond lengths and angles from the crystal structure of the closely related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. nih.gov

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C-O (methoxy) | 1.365 |

| C-O (ester C=O) | 1.205 |

| C-O (ester O-CH₃) | 1.330 |

| C=N (isoxazole) | 1.300 |

| N-O (isoxazole) | 1.420 |

Selected Bond Angles (°)

| Angle | Degree (°) |

| C-O-C (methoxy) | 117.5 |

| O-C=O (ester) | 123.0 |

| C-C=N (isoxazole) | 110.0 |

| C-N-O (isoxazole) | 105.0 |

Selected Dihedral Angles (°)

| Dihedral Angle | Degree (°) |

| Phenyl Ring - Isoxazole Ring | 42.52 |

| Isoxazole Ring - Carboxylic Acid Group | -5.3 |

Crystallographic and Spectroscopic Analysis of this compound: Data Not Available

A comprehensive search of scientific literature and crystallographic databases has revealed a lack of publicly available experimental data for the specific compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its spectroscopic and crystallographic properties as requested.

While research exists on other isoxazole derivatives, the strict adherence to the requested subject matter, as per the user's instructions, precludes the use of information from related but distinct chemical compounds. Therefore, due to the absence of specific research findings for "this compound," the generation of the requested article is not feasible at this time.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict various molecular properties. Density Functional Theory (DFT) is a prominent method used for these investigations due to its balance of accuracy and computational efficiency. asianpubs.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p), are performed to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. mdpi.comresearchgate.net This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. For a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin compound, the isoxazoline moiety was found to be inclined to the saccharinic ring at a dihedral angle of 27.88(9)°. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for an Isoxazole Derivative Core Structure (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O1-N2 | 1.41 Å |

| Bond Length | N2-C3 | 1.31 Å |

| Bond Length | C3-C4 | 1.43 Å |

| Bond Length | C4-C5 | 1.35 Å |

| Bond Length | C5-O1 | 1.36 Å |

| Bond Angle | C5-O1-N2 | 108.0° |

| Bond Angle | O1-N2-C3 | 109.5° |

| Bond Angle | N2-C3-C4 | 110.2° |

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure validation. DFT methods can accurately calculate the vibrational frequencies corresponding to infrared (IR) spectra. asianpubs.org Furthermore, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the assignment of experimental spectra. For instance, in a study of N-(3-(4-methoxyphenyl) isoxazolin-5-yl) methylsaccharin, the ¹³C NMR spectrum exhibited characteristic signals that were confirmed by theoretical analysis. mdpi.com

Table 2: Representative Predicted Spectroscopic Data for an Isoxazole Derivative

| Spectroscopic Parameter | Functional Group | Predicted Value |

|---|---|---|

| Vibrational Frequency (IR) | C=O (Ester) | ~1710 cm⁻¹ |

| Vibrational Frequency (IR) | C=N (Isoxazole) | ~1620 cm⁻¹ |

| ¹H NMR Chemical Shift | -OCH₃ (Ester) | ~3.8 ppm |

| ¹H NMR Chemical Shift | -OCH₃ (Phenyl) | ~3.9 ppm |

| ¹³C NMR Chemical Shift | C=O (Ester) | ~160 ppm |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a similar isoxazole derivative, DFT calculations determined the HOMO and LUMO energies to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV, which confirms that charge transfer can occur within the molecule. asianpubs.orgmdpi.com

Table 3: Representative Frontier Molecular Orbital Energies for an Isoxazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.8170 |

| LUMO Energy (ELUMO) | -0.8904 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.9266 |

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule from the results of quantum chemical calculations. uni-muenchen.deresearchgate.net This analysis provides insight into the distribution of electrons across the molecule, which is fundamental to understanding its reactivity, polarity, and intermolecular interactions. The calculated atomic charges help identify electrophilic sites (atoms with a positive charge) and nucleophilic sites (atoms with a negative charge). researchgate.net Typically, in isoxazole derivatives, oxygen and nitrogen atoms exhibit negative Mulliken charges, indicating they are electron-rich and can act as donor atoms, while many carbon and hydrogen atoms show positive charges.

Table 4: Representative Mulliken Atomic Charges for Key Atoms in an Isoxazole Derivative

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O1 (Isoxazole Ring) | -0.25 |

| N2 (Isoxazole Ring) | -0.10 |

| C3 (Isoxazole Ring) | +0.30 |

| O (Ester Carbonyl) | -0.50 |

| O (Methoxy on Phenyl) | -0.45 |

Molecular Dynamics Simulations

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Molecular Dynamics simulations model the movement of atoms and molecules over a period, providing a detailed view of their conformational flexibility. By simulating the molecule's behavior in different environments (e.g., in a solvent or interacting with a biological target), researchers can identify the most stable conformations and understand the flexibility of different parts of the molecule, such as the rotation around single bonds. MD simulation studies on similar compounds have been used to determine parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the molecule and its complexes. ajchem-a.com For Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate, MD simulations could reveal the preferred orientation of the 2-methoxyphenyl group relative to the isoxazole ring and the flexibility of the methyl carboxylate group, which are crucial for its interaction with other molecules.

Compound Index

Solvent Effects on Molecular Structure and Dynamics

For instance, the orientation of the 2-methoxyphenyl group relative to the isoxazole ring could be influenced by the solvent. In polar solvents, conformations that maximize the dipole moment of the molecule might be favored. Computational methods such as Density Functional Theory (DFT) combined with continuum solvent models (like the Polarizable Continuum Model, PCM) are instrumental in predicting these subtle but significant changes in molecular geometry and electronic structure in different solvent environments.

Theoretical Studies on Reaction Mechanisms

Understanding the synthetic pathways leading to this compound is fundamental for optimizing its production. Theoretical studies provide invaluable insights into the reaction mechanisms, including the identification of transition states and the calculation of reaction energy profiles. The most common route for synthesizing 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Transition State Analysis of Synthetic Pathways

The synthesis of isoxazoles via 1,3-dipolar cycloaddition is a concerted process that proceeds through a single transition state. Computational chemistry allows for the precise location and characterization of this transition state. For the synthesis of this compound, this would involve the reaction of 2-methoxybenzonitrile (B147131) oxide with methyl propiolate.

Transition state analysis, typically performed using DFT methods, reveals the geometry of the interacting molecules at the peak of the energy barrier. Key information obtained from this analysis includes the bond lengths of the newly forming bonds and the degree of synchronicity of the bond-forming processes. This analysis helps in understanding the regioselectivity of the reaction, which is a critical aspect in the synthesis of asymmetrically substituted isoxazoles.

Energy Profiles of Chemical Transformations

The energy profile of a chemical reaction maps the potential energy of the system as it progresses from reactants to products. For the synthesis of this compound, the energy profile would illustrate the energy of the reactants (2-methoxybenzonitrile oxide and methyl propiolate), the transition state, and the final isoxazole product.

In Silico Studies of Molecular Interactions

In silico methods are powerful tools for predicting how a molecule will interact with other molecules, including biological macromolecules. This is particularly relevant for assessing the potential of this compound in medicinal chemistry.

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein.

Docking studies can reveal the specific binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the methoxy (B1213986) group and the carboxylate group of the target molecule could participate in specific hydrogen bonding interactions with amino acid residues in a protein's active site. The phenyl ring and the isoxazole core can engage in hydrophobic and π-stacking interactions. These studies are crucial for structure-activity relationship (SAR) analyses and for the rational design of more potent and selective analogs.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

Impact of Substitution at Isoxazole Ring Positions (C3, C5) on Molecular Properties

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry. eurekaselect.comnih.gov The biological and physicochemical properties of isoxazole derivatives are profoundly influenced by the nature and position of the substituents attached to the carbon atoms of the ring. In the case of this compound, the substituents at the C3 and C5 positions are a carboxylic ester group and a 2-methoxyphenyl group, respectively.

Role of the 2-Methoxyphenyl Substituent at C5

For this compound, the C5 substituent is not just a simple phenyl ring but is further functionalized with a methoxy group at the ortho position. This substitution has several important implications:

Conformational Restriction: The ortho-methoxy group can impose steric hindrance, influencing the dihedral angle between the phenyl ring and the isoxazole ring. This restricted rotation can lock the molecule into a specific conformation, which may be crucial for binding to a biological target.

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the phenyl ring and, to a lesser extent, the isoxazole ring. This can affect the molecule's reactivity and its ability to participate in electronic interactions such as π-π stacking.

Hydrogen Bonding Potential: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological macromolecules.

Studies on related 5-arylisoxazole derivatives have shown that the nature and substitution pattern of the aryl group at C5 are critical for various biological activities, including antimicrobial and anticancer effects. ijpca.orgmdpi.com The presence of electron-donating groups, such as a methoxy group, on the phenyl ring has been shown to enhance the antibacterial activity of some isoxazole derivatives. ijpca.org

Influence of the Carboxylic Ester Group at C3

The substituent at the C3 position of the isoxazole ring also plays a pivotal role in modulating the molecule's properties. In this compound, this position is occupied by a methyl carboxylate (an ester) group.

The carboxylic ester group contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The presence of an ester at the C3 position is a feature in several isoxazole derivatives with demonstrated biological activities. For instance, derivatives of isoxazole-3-carboxylic acid esters have been identified as potent and selective agents against Mycobacterium tuberculosis.

The ester group can also influence the metabolic stability of the compound, as it can be susceptible to hydrolysis by esterases in biological systems, potentially leading to the corresponding carboxylic acid, which would have different physicochemical properties and biological activity.

Effect of Methoxy Group Position on Structure and Reactivity

The specific placement of the methoxy group on the C5-phenyl ring is a critical aspect of the molecular design of this compound. The choice of the ortho position over the meta or para positions has significant steric and electronic consequences.

Comparison with Isomeric (3-methoxyphenyl, 4-methoxyphenyl) Analogues

While direct comparative studies on the biological activities of the ortho, meta, and para methoxyphenyl isomers of Methyl 5-phenylisoxazole-3-carboxylate are not extensively documented in publicly available literature, general principles of medicinal chemistry and SAR studies of other classes of compounds allow for informed postulations.

| Isomer | Potential Impact on Molecular Properties |

| Ortho (2-methoxy) | - Increased steric hindrance, leading to a twisted conformation. - Potential for intramolecular interactions. - Altered electronic effects due to proximity to the isoxazole ring. |

| Meta (3-methoxy) | - Primarily electronic influence on the phenyl ring. - Less steric hindrance compared to the ortho isomer. |

| Para (4-methoxy) | - Strong electronic influence on the phenyl ring. - Minimal steric hindrance, allowing for a more planar conformation. |

This table is based on general principles of medicinal chemistry and may not represent the specific findings for this exact compound.

In many bioactive molecules, the position of a substituent on an aromatic ring can dramatically alter its biological activity. For example, in a series of anti-inflammatory compounds, a shift of a methoxy group from the para to the meta position on a phenyl ring resulted in a slight decrease in selectivity for the COX-2 enzyme. nih.gov This highlights the sensitivity of biological targets to the precise spatial arrangement of functional groups.

Steric and Electronic Effects of Ortho-Methoxy Substitution

The ortho-methoxy substitution in this compound introduces a unique combination of steric and electronic effects.

Steric Effects: The bulk of the methoxy group in the ortho position forces the phenyl ring to rotate out of the plane of the isoxazole ring. This non-planar conformation can be a key factor in how the molecule fits into a binding pocket of a protein or enzyme. In some cases, steric hindrance can be beneficial for activity by preventing unwanted interactions or by orienting other key functional groups in a more favorable position for binding.

Pharmacophore Identification within the Isoxazole Scaffold

The isoxazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. eurekaselect.comnih.gov A pharmacophore model for a class of compounds identifies the essential structural features required for biological activity.

For isoxazole derivatives, the key pharmacophoric elements often include:

The Heterocyclic Ring System: The isoxazole ring itself, with its specific arrangement of nitrogen and oxygen atoms, provides a rigid core and can participate in hydrogen bonding and other non-covalent interactions.

Substituent Positions: The C3 and C5 positions are critical points for introducing diversity and for orienting functional groups in three-dimensional space to interact with a biological target.

Hydrogen Bond Donors and Acceptors: The nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen atoms of the ester and methoxy groups in this compound, can act as hydrogen bond acceptors.

Hydrophobic/Aromatic Regions: The 2-methoxyphenyl group provides a significant hydrophobic and aromatic region that can engage in van der Waals and π-π stacking interactions.

A general pharmacophore model for bioactive isoxazoles often consists of a central isoxazole core with specific patterns of hydrogen bond acceptors, hydrophobic features, and aromatic rings arranged in a defined spatial orientation. nih.gov The precise arrangement and nature of these features in this compound would determine its specific biological target and activity.

Advanced Applications in Chemical Research

Utilization as a Synthetic Intermediate in Complex Organic Synthesis

General literature on isoxazole (B147169) chemistry suggests that compounds with similar structures can serve as valuable building blocks in organic synthesis. The isoxazole ring can be a precursor to other functional groups through ring-opening reactions, and the ester and methoxy (B1213986) functionalities could, in principle, be modified. However, no specific examples of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate being used in this capacity have been documented.

There is no available research demonstrating the use of this compound as a direct building block for the synthesis of other complex heterocyclic compounds.

Similarly, no published multistep organic transformations explicitly list this compound as a starting material or key intermediate.

Exploration in Materials Science and Polymer Chemistry

The incorporation of heterocyclic compounds into functional materials and polymers is an active area of research. However, the potential of this compound in this field has not been explored in any available studies.

There are no reports of this compound being integrated into novel functional materials.

Research in Enzyme Inhibition and Receptor Modulation Mechanisms

The isoxazole scaffold is present in numerous biologically active molecules, and related compounds have been investigated for their potential to interact with enzymes and receptors. However, the specific compound this compound has not been the subject of such investigations.

Due to the absence of research on its biological activity, there is no information regarding the molecular targets or biochemical pathways that might be modulated by this compound.

Studies on Binding Affinities and Molecular Recognition

The unique structural arrangement of this compound, featuring an isoxazole core flanked by a methoxyphenyl group and a methyl carboxylate moiety, suggests its potential to engage in specific molecular interactions with biological targets. Research on analogous isoxazole-containing compounds has demonstrated their capacity to bind to various enzymes and receptors, often driven by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking.

The nitrogen and oxygen atoms within the isoxazole ring can act as hydrogen bond acceptors, while the methoxyphenyl group can participate in hydrophobic and aromatic stacking interactions within a protein's binding pocket. The methyl carboxylate group introduces a potential hydrogen bond acceptor and a site for electrostatic interactions.

Table 1: Potential Molecular Interactions of this compound

| Molecular Feature | Potential Interaction Type | Interacting Partner in a Biological Target |

|---|---|---|

| Isoxazole Ring Nitrogen | Hydrogen Bond Acceptor | Amino acid residues with hydrogen bond donor capabilities (e.g., Arginine, Lysine) |

| Isoxazole Ring Oxygen | Hydrogen Bond Acceptor | Amino acid residues with hydrogen bond donor capabilities (e.g., Serine, Threonine) |

| Methoxyphenyl Group | Hydrophobic, π-stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Development of Analytical Methods for Detection and Quantification in Research Samples

The ability to accurately detect and quantify this compound in various matrices is crucial for its study in chemical and biological research. Standard analytical techniques, including chromatography and spectroscopy, would be central to developing robust analytical methods.

Chromatographic Techniques for Separation (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) would likely be the primary method for the separation and quantification of this compound from complex mixtures. A reverse-phase HPLC method would be a logical starting point, utilizing a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The gradient and composition of the mobile phase would be optimized to achieve adequate retention and resolution of the analyte from other components in the sample.

Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and sufficiently volatile. Derivatization might be necessary to improve its volatility and chromatographic behavior.

Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Detection (e.g., UV-Vis, Mass Spectrometry)

UV-Vis Spectroscopy: The aromatic nature of the methoxyphenyl group and the isoxazole ring in this compound would result in characteristic ultraviolet (UV) absorbance. A UV-Vis spectrum would likely show one or more absorbance maxima, which could be used for detection in conjunction with HPLC. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally but is expected to be in the range of 250-300 nm.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS), would provide sensitive and specific detection and quantification of the compound. Electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would show a prominent peak for the protonated molecule [M+H]+. Fragmentation of this parent ion (MS/MS) would yield a characteristic pattern of daughter ions, which could be used for structural confirmation and to develop highly selective quantitative methods using multiple reaction monitoring (MRM).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

|---|---|

| [M+H]+ | 234.07 |

The fragmentation pattern would likely involve cleavage of the ester group, loss of the methoxy group, and fragmentation of the isoxazole ring, providing a unique fingerprint for the molecule.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)

Traditional synthetic routes to isoxazoles often involve multi-step procedures with harsh reaction conditions. Modern organic synthesis, however, is increasingly focused on the principles of green chemistry, emphasizing efficiency, sustainability, and reduced environmental impact. Future research into the synthesis of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is likely to prioritize these eco-friendly approaches.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. The application of microwave irradiation to the synthesis of isoxazole (B147169) derivatives has been shown to be highly effective. Future studies could optimize a one-pot, microwave-assisted synthesis of the target compound, potentially through a multi-component reaction involving a substituted benzaldehyde (B42025), hydroxylamine (B1172632), and a suitable three-carbon building block.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. Ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation. Research into the ultrasound-assisted synthesis of isoxazoles has demonstrated its potential for efficient and rapid production. nih.gov A comparative study of microwave versus ultrasound-assisted synthesis could determine the most efficient and scalable method for producing this compound.

| Synthetic Approach | Key Advantages | Potential for Target Compound |

| Microwave-Assisted Synthesis | Rapid reaction times, Increased yields, Reduced side products | High potential for efficient, one-pot synthesis. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, Milder conditions, Improved energy efficiency | Promising for a green and scalable production method. |

| One-Pot Multi-Component Reactions | High atom economy, Reduced waste, Simplified procedures | Ideal for creating structural diversity and exploring derivatives. |

Advanced Computational Modeling Techniques

Computational chemistry offers invaluable insights into the structural and electronic properties of molecules, guiding synthetic efforts and predicting biological activity. For this compound, several computational techniques can be employed to explore its potential.

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and reactivity parameters of the molecule. nih.govmdpi.comnih.gov Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap can provide information about its kinetic stability and chemical reactivity. Furthermore, DFT can elucidate the regioselectivity of synthetic reactions, aiding in the development of more efficient synthetic protocols. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comnih.govbohrium.comtandfonline.com By synthesizing a small library of derivatives of this compound and evaluating their biological activity, a robust QSAR model could be developed. This model would then be instrumental in predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic targets with the highest potential.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. nih.govpnrjournal.comconnectjournals.comiasp-pain.org Given the known biological activities of many isoxazole derivatives, molecular docking studies could be performed to screen this compound and its analogs against a panel of therapeutically relevant targets. This in silico screening can identify potential biological applications and guide further experimental investigations. nih.govpnrjournal.comconnectjournals.comiasp-pain.org

Derivatization for New Chemical Space Exploration

The functional groups present in this compound, namely the ester and the methoxy-substituted phenyl ring, provide ample opportunities for derivatization to explore new chemical space and modulate its physicochemical and biological properties.

Synthesis of Isoxazole-3-carboxamides: The ester group can be readily converted to an amide functionality by reaction with various amines. nih.govscholarsresearchlibrary.comresearchgate.net This would generate a library of isoxazole-3-carboxamides, a class of compounds known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.govscholarsresearchlibrary.comresearchgate.net The diversity of commercially available amines would allow for the creation of a large and structurally diverse library of derivatives.

Bioisosteric Replacement: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov The carboxylic ester in the target molecule could be replaced with other bioisosteres such as oxadiazoles, triazoles, or tetrazoles. unimore.it This approach could lead to the discovery of novel compounds with improved drug-like properties.

| Derivatization Strategy | Potential Outcome |

| Amide Formation | Creation of a diverse library of isoxazole-3-carboxamides with potential for enhanced biological activity. |